molecular formula C18H19ClN2O3 B4391768 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE

Cat. No.: B4391768
M. Wt: 346.8 g/mol
InChI Key: UZTXSWCBOHFDCR-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a phenylethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acetylation of 5-chloro-2-methoxybenzoic acid, followed by the introduction of the phenylethylamine moiety through an amide coupling reaction. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the phenylethylamine moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(acetylamino)-5-chloro-2-methoxybenzamide: Lacks the phenylethylamine moiety.

    4-(acetylamino)-5-chloro-2-methoxy-N-(2-methyl)benzamide: Contains a methyl group instead of a phenylethyl group.

    4-(acetylamino)-5-chloro-2-methoxy-N-(2-ethyl)benzamide: Contains an ethyl group instead of a phenylethyl group.

Uniqueness

The presence of the phenylethylamine moiety in 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(2-PHENYLETHYL)BENZAMIDE distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12(22)21-16-11-17(24-2)14(10-15(16)19)18(23)20-9-8-13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTXSWCBOHFDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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